molecular formula C9H6F2O3 B7978191 Methyl 2,4-difluoro-5-formylbenzoate

Methyl 2,4-difluoro-5-formylbenzoate

Cat. No.: B7978191
M. Wt: 200.14 g/mol
InChI Key: DJUPBCYIYVIZEG-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-formylbenzoate is an organic compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol It is a derivative of benzoic acid, specifically a methyl ester with two fluorine atoms and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-5-formylbenzoic acid with methanol under acidic conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves continuous-flow methodologies to ensure high yield and safety. For example, the Balz-Schiemann reaction, which involves diazotization and subsequent fluorination, can be adapted for large-scale production . This method is preferred due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2,4-difluoro-5-carboxybenzoic acid.

    Reduction: 2,4-difluoro-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-difluoro-5-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-difluoro-5-formylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,4-difluoro-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)6-2-5(4-12)7(10)3-8(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUPBCYIYVIZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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